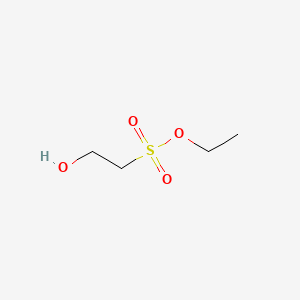

Ethanesulfonic acid, 2-hydroxy-, ethyl ester

Übersicht

Beschreibung

Ethanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It is used as a catalyst for alkylation, polymerization, and other reactions . It also reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .

Synthesis Analysis

Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Furthermore, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Molecular Structure Analysis

The molecular structure of ethanesulfonic acid is represented by the formula CH3CH2SO3H . The molecule has a molar mass of 110.13 g/mol .Chemical Reactions Analysis

Ethanesulfonic acid participates in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Moreover, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a density of 1.35 g/mL , a melting point of -17 °C , and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water and has an acidity (pKa) of -1.68 .Wissenschaftliche Forschungsanwendungen

Application in Cosmetics

Comprehensive and Detailed Summary of the Application

Isethionate salts, including Ethyl isethionate, are primarily used as surfactants and cleansing agents in cosmetic products . They are used in a variety of products, with the majority of uses reported in coloring and non-coloring hair products .

Methods of Application or Experimental Procedures

In a study, Sodium cocoyl isethionate, a type of isethionate salt, was prepared for visualization as a 1% by weight solution with sulforhodamine B (SRB) and applied to harvested female Yorkshire pig skin in Franz diffusion cells for 5 hours . After the application period, the skin samples were rinsed 4 times with phosphate-buffered saline (PBS), exposed to an aqueous SRB fluorescent probe solution in the diffusion cells for an additional 24 hours, and then rinsed again 4 times with PBS and blotted to remove excess SRB . The skin samples then underwent two-photon fluorescence microscopy (TPM) imaging .

Summary of the Results or Outcomes Obtained

When compared to Sodium Dodecyl Sulfate (SDS), Sodium cocoyl isethionate had a weaker skin barrier interaction, especially in the corneocyte envelopes and the corneocyte keratins . Sodium cocoyl isethionate did not induce the formation of localized transport regions in the skin barrier, and Sodium cocoyl isethionate promoted SRB penetration into the intercellular lipid bilayers of the stratum corneum, although this effect is lower than that observed in SDS .

Production of Surfactants

Comprehensive and Detailed Summary of the Application

Ethyl isethionate, as a type of isethionate salt, is used in the production of surfactants . These surfactants are known for their strong polarity and resistance to multivalent ions .

Methods of Application or Experimental Procedures

Isethionates are obtained on an industrial scale by reacting mixtures of carboxylic acids with salts of isethionic acid under acidic catalysis . The mixtures of carboxylic acids are obtained from the hydrolysis of animal fats or vegetable oils .

Summary of the Results or Outcomes Obtained

The resulting isethionates are solids which are often mixed with fatty acids to lower their freezing point . They are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .

Use in Personal Care Products

Comprehensive and Detailed Summary of the Application

Isethionates, including Ethyl isethionate, are used in personal care products such as lotions, washing and shower gels, shampoos, liquid soaps, shaving creams, and other cosmetic and dermatological preparations .

Methods of Application or Experimental Procedures

These compounds are added to the formulations of these products due to their properties as surfactants and cleansing agents .

Summary of the Results or Outcomes Obtained

The use of isethionates in these products results in excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel .

Production of Solid Soaps

Comprehensive and Detailed Summary of the Application

Isethionates, including Ethyl isethionate, are used in the production of solid soaps, also known as syndet bars . These soaps are known for their excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel .

Methods of Application or Experimental Procedures

In the production of solid soaps, isethionates are mixed with fatty acids (up to 30% by weight) to lower their freezing point . The resulting isethionates are solids which are often mixed with fatty acids to lower their freezing point .

Summary of the Results or Outcomes Obtained

The resulting solid soaps are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .

Use in Washing-Active Surfactants

Comprehensive and Detailed Summary of the Application

Ethyl isethionate, as a type of isethionate salt, is used in the production of washing-active surfactants due to its strong polarity and resistance to multivalent ions .

Methods of Application or Experimental Procedures

Sodium 2-hydroxyethyl sulfonate, also known as sodium isethionate, is formed by the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution . To avoid contamination and suppress the formation of by-products, the reaction must be performed under careful control of mass ratios and process conditions .

Summary of the Results or Outcomes Obtained

The main use of sodium 2-hydroxyethyl sulfonate is the production of the isethionate class of surfactants . These surfactants are known for their strong polarity and resistance to multivalent ions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207069 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

CAS RN |

58337-44-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.